2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine
Description
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN4O2/c16-11-4-10(5-18-6-11)14(22)21-3-1-2-13(9-21)23-15-19-7-12(17)8-20-15/h4-8,13H,1-3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBZXPLJZMXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine core and various functional groups, suggests promising biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.24 g/mol. The compound features a fluorinated pyrimidine ring and a piperidine moiety linked via an ether bond to a brominated pyridine, enhancing its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇BrN₄O₂ |
| Molecular Weight | 377.24 g/mol |
| CAS Number | 2380043-60-5 |
| Structure | Chemical Structure |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the brominated pyridine may enhance its binding affinity due to halogen bonding interactions, while the piperidine moiety may facilitate cellular uptake.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with key metabolic enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells. For instance, alkylating analogs have shown modest cytotoxicity against melanoma and leukemia cell lines, indicating potential use in cancer therapy .
- Antimicrobial Properties : The structural components of the compound suggest possible antimicrobial activity, particularly against bacterial strains due to the presence of the brominated pyridine moiety, which has been associated with enhanced antibacterial properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Inhibition of Thymidylate Synthase : A study on similar fluorinated pyrimidines demonstrated their ability to act as irreversible inhibitors of thymidylate synthase, leading to significant growth inhibition in murine leukemia cells . This suggests that this compound could exhibit similar mechanisms.
- Cytotoxicity Studies : In vitro assays on derivatives indicated that modifications to the piperidine and pyrimidine rings significantly affected cytotoxicity levels against various cancer cell lines. The presence of halogen atoms was found to enhance activity .
- Structure-Activity Relationship (SAR) : Analysis of related compounds revealed that the combination of a piperidinyl unit with halogenated aromatic systems often resulted in increased potency against cancer cells. This reinforces the potential efficacy of this compound as an anticancer agent .
Comparison with Similar Compounds
Functional Significance :
- The 5-fluoropyrimidine core is a common pharmacophore in kinase inhibitors and antiviral agents.
- The piperidin-3-yloxy linker provides conformational flexibility, which may optimize interactions with biological targets.
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparative Insights
Linker Chemistry
- The ether linkage in the target compound contrasts with the amine linker in BK78732. Ethers generally exhibit lower hydrogen-bonding capacity but greater metabolic stability compared to amines, which could influence pharmacokinetics .
Substituent Effects
- Bromine vs.
- Positional Isomerism : The pyridine-3-carbonyl group in the target compound versus pyridine-4-carbonyl in BK78732 may alter spatial orientation in binding pockets, affecting target affinity .
Core Structure Variations
- Pyrimidine vs. Pyridine: The 5-fluoropyrimidine core in the target compound and BK78732 is more electron-deficient than pyridine, favoring interactions with aromatic residues in enzymes or receptors.
Research Findings from Analogous Compounds
BK78732 : Demonstrated moderate inhibitory activity against tyrosine kinases in preliminary assays, attributed to its 5-fluoropyrimidine core and flexible piperidine linker .
5-Bromo-2-(piperidin-1-yl)pyridine : Exhibits halogen-bonding capabilities with protein targets, though its lack of fluorination reduces metabolic stability compared to the target compound .
Triazolopyrimidine Derivatives : Compounds like N-(1-(2-(benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5a) highlight the importance of piperidine-linked acyl groups in enhancing solubility and target engagement .
Q & A
Q. What are the critical steps for synthesizing 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions:
Piperidine functionalization : Introduce the 5-bromopyridine-3-carbonyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
Oxy-linkage formation : Couple the modified piperidine to 5-fluoropyrimidine using Mitsunobu or SN2 reactions, requiring precise temperature control (0–25°C) to avoid side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of 5-bromopyridine-3-carbonyl chloride) to enhance yield .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the piperidine ring (δ 1.5–2.5 ppm), pyrimidine protons (δ 8.0–8.5 ppm), and fluorine coupling patterns .
- ¹³C NMR : Identify carbonyl (δ ~170 ppm) and bromopyridine carbons (δ ~120–150 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
- X-ray Crystallography : Resolve spatial arrangement of the bromopyridine and fluoropyrimidine moieties .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Poor in aqueous buffers (logP ~2.8); enhance via hydrochloride salt formation or co-solvents (e.g., DMSO ≤1% v/v) .
- Stability :
- pH-dependent degradation : Stable at pH 5–7 (t½ >24 hrs at 25°C); hydrolyzes rapidly in alkaline conditions (pH >9) due to ester cleavage .
- Light sensitivity : Store in amber vials at -20°C to prevent bromine-mediated photodegradation .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- The 5-bromopyridine group acts as a versatile handle for Pd-catalyzed cross-coupling:
- Suzuki-Miyaura : React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to generate biaryl derivatives .
- Controlled selectivity : Bromine’s position (C-5) minimizes steric hindrance, enabling >80% coupling efficiency vs. C-2 or C-4 isomers .
- Analytical validation : Track reaction completion via LC-MS and quantify residual palladium (<10 ppm) using ICP-OES .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase assays)?
- Methodological Answer :
- Source analysis : Cross-validate assay conditions (e.g., ATP concentration, enzyme isoforms). For example, IC₅₀ discrepancies may arise from using recombinant vs. native kinases .
- Structural analogs : Compare with 5-chloro or 5-fluoro analogs to isolate bromine’s electronic effects on target binding .
- Control experiments : Include reference inhibitors (e.g., staurosporine) and assess off-target effects via counter-screening (e.g., CEREP panel) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications :
- Piperidine ring : Replace with pyrrolidine to assess conformational flexibility .
- Pyrimidine substituents : Introduce methyl or methoxy groups at C-4 to enhance hydrophobicity .
- Functional assays :
- Kinase inhibition : Screen against a panel of 50 kinases (e.g., JAK2, EGFR) to identify selectivity windows .
- Cellular uptake : Use radiolabeled (³H or ¹⁴C) analogs to quantify permeability (e.g., Caco-2 model) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
